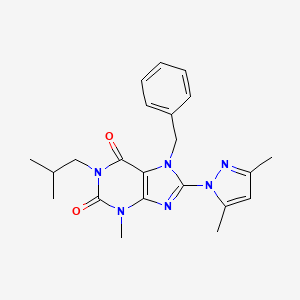
7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structural modifications on the purine scaffold, such as the introduction of benzyl and pyrazolyl groups, are designed to potentially alter its interaction with biological targets, which could lead to various pharmacological effects.
Synthesis Analysis
The synthesis of purine derivatives can be achieved through various methods. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into similar synthetic strategies. For instance, the synthesis of 7-arylbenzopyrano[4,3-b]benzopyran-6,8-diones under aqueous micellar conditions catalyzed by boric acid suggests that a mild and environmentally friendly approach can be used for synthesizing complex purine derivatives . Similarly, the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents indicates that the purine core can be chemically diversified to produce compounds with potential psychotropic activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents such as benzyl and pyrazolyl groups can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. For example, the study of N(7)-benzyl-substituted tetrahydropyrazolopyridine derivatives shows that similar molecular constitutions can result in different crystal structures, which may affect the compound's pharmacological properties . This suggests that the molecular structure of the compound would likely play a key role in its biological activity.
Chemical Reactions Analysis
The reactivity of purine derivatives can be influenced by the substituents attached to the purine core. The papers provided do not detail specific reactions for the compound , but they do describe the chemical behavior of related compounds. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl purine derivatives indicates that the purine core can be functionalized with various reactive groups, leading to a diverse range of chemical properties . This information could be relevant when considering the potential chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the provided papers do not offer specific data on the physical and chemical properties of the compound , they do provide examples of how the introduction of different substituents can affect these properties. For example, the hemisolvation of N(7)-benzyl-substituted tetrahydropyrazolopyridine derivatives with ethanol indicates that solvent interactions can play a significant role in the physical state of these compounds . This information could be extrapolated to predict the behavior of the compound under various conditions.
科学的研究の応用
Chemical Structure and Molecular Interactions
This compound, due to its complex chemical structure, exhibits unique properties that allow it to participate in a variety of molecular interactions. Studies on similar molecules, such as those based on the pyrazolo[3,4-d]pyrimidine scaffold, have shown that weak intermolecular C-H...O hydrogen bonds can generate dimers, while isomeric compounds demonstrate C-H...π interactions with phenyl rings, hinting at potential applications in molecular recognition and self-assembly processes (K. Avasthi et al., 2002).
Catalytic Applications
The structure related to theophylline, a well-known purine derivative, has been utilized as a catalyst in green chemistry. Specifically, it catalyzes the one-pot synthesis of novel derivatives, demonstrating the potential of purine-based molecules in facilitating environmentally friendly chemical reactions (Afshin Yazdani-Elah-Abadi et al., 2017).
Novel Synthetic Pathways
Research into purine-based compounds has led to the development of new synthetic methods, enabling the creation of structurally complex molecules. For instance, the L-proline-catalyzed synthesis of heterocyclic ortho-quinones showcases the versatility of purine derivatives in constructing multifaceted molecular frameworks (S. Rajesh et al., 2011).
Potential in Drug Design
The purine scaffold is instrumental in designing ligands for various receptors, indicating its utility in developing new therapeutic agents. Studies on 8-aminoalkyl derivatives of purine-2,6-dione have identified potent ligands for serotonin receptors, highlighting the potential for creating antidepressant and anxiolytic drugs (G. Chłoń-Rzepa et al., 2013).
Material Science and Supramolecular Chemistry
Research on benzylamino derivatives of purine dione reveals insights into molecular geometry and hydrogen bonding networks, which are critical for designing supramolecular structures and materials with specific properties (Z. Karczmarzyk et al., 1995).
特性
IUPAC Name |
7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14(2)12-27-20(29)18-19(25(5)22(27)30)23-21(28-16(4)11-15(3)24-28)26(18)13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXBXBPDHHBEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42476489 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

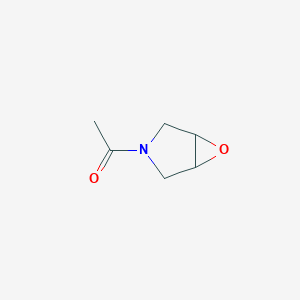
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
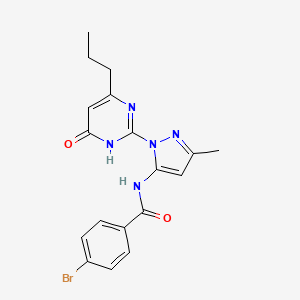
![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)
![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)
![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
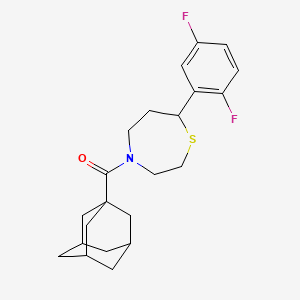
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)
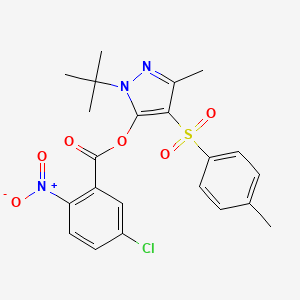
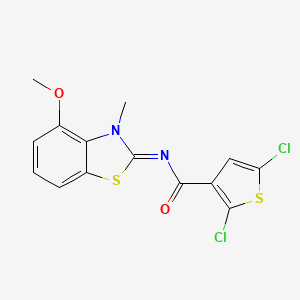
![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)